Methyl 2,3-dichlorophenylacetate

Description

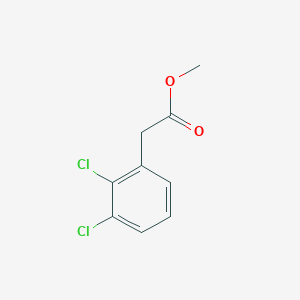

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2,3-dichlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-13-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMYFVFSYKMRDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370486 | |

| Record name | METHYL 2,3-DICHLOROPHENYLACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10328-87-7 | |

| Record name | METHYL 2,3-DICHLOROPHENYLACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Methyl 2,3-dichlorophenylacetate (CAS: 10328-87-7)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Methyl 2,3-dichlorophenylacetate, a halogenated aromatic compound relevant as a synthetic intermediate in various chemical research and development applications.

Chemical Identity and Properties

This compound is a methyl ester derivative of 2,3-dichlorophenylacetic acid. Its core structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 3, attached to a methyl acetate group.

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 10328-87-7 | [1][2] |

| Molecular Formula | C₉H₈Cl₂O₂ | [1] |

| Molecular Weight | 219.06 g/mol | [1][3] |

| IUPAC Name | methyl 2-(2,3-dichlorophenyl)acetate | N/A |

Physicochemical Properties

This table outlines the known and predicted physical and chemical properties of this compound.

| Property | Value | Source |

| Appearance | Clear colorless liquid | [4] |

| Physical Form | Liquid | [4] |

| Boiling Point | 274.5 ± 25.0 °C (Predicted) | [4] |

| Density | 1.318 ± 0.06 g/cm³ (Predicted) | [4] |

| Refractive Index | 1.542 - 1.544 | [1][4] |

| Storage Condition | Sealed in dry, Room Temperature | [4] |

Spectroscopic Data

As of this review, publicly accessible experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound (CAS 10328-87-7) is limited. Researchers are advised to acquire analytical data upon synthesis or procurement to confirm identity and purity. Commercial suppliers may provide a batch-specific Certificate of Analysis (COA) with characterization data.[3]

Synthesis and Experimental Protocols

This compound is primarily synthesized from its corresponding carboxylic acid, 2,3-dichlorophenylacetic acid, through esterification. The most common laboratory-scale method for this transformation is the Fischer-Speier esterification.

General Fischer-Speier Esterification Protocol

This protocol describes a general method for the acid-catalyzed esterification of 2,3-dichlorophenylacetic acid with methanol. It should be adapted and optimized based on specific laboratory conditions and scale.

Objective: To synthesize this compound from 2,3-dichlorophenylacetic acid and methanol.

Materials:

-

2,3-Dichlorophenylacetic acid (1.0 eq.)

-

Anhydrous Methanol (serves as reactant and solvent, 20-30 eq.)

-

Concentrated Sulfuric Acid (H₂SO₄) or Boron Trifluoride (BF₃) etherate (catalytic amount, e.g., 0.05 - 0.1 eq.)[5]

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve or suspend 2,3-dichlorophenylacetic acid (1.0 eq.) in a large excess of anhydrous methanol (20-30 eq.).

-

Catalyst Addition: With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.05 - 0.1 eq.). The reaction is exothermic and should be done cautiously.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed.

-

Work-up: a. Allow the reaction mixture to cool to room temperature. b. Remove the bulk of the excess methanol using a rotary evaporator. c. Dilute the residue with water and transfer to a separatory funnel. d. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, 3x). e. Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[5]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: If necessary, the crude product can be further purified by vacuum distillation.

References

"Methyl 2,3-dichlorophenylacetate" molecular weight and formula

An In-depth Technical Guide to Methyl 2,3-dichlorophenylacetate

This technical guide provides essential information regarding the physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

This compound is a chemical compound with the CAS number 10328-87-7.[1] Its fundamental properties are summarized below, providing a quantitative overview for laboratory and research applications.

| Property | Value | Source |

| Molecular Formula | C9H8Cl2O2 | [1][2] |

| Molar Mass | 219.06 g/mol | [1] |

| Boiling Point | 274.5±25.0 °C (Predicted) | [3] |

| Density | 1.318±0.06 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.542-1.544 | [1][3] |

| Storage Temperature | Sealed in dry, Room Temperature | [3] |

| Physical Form | Liquid | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are typically documented in specialized chemical literature, patents, and internal laboratory standard operating procedures (SOPs). These sources provide the necessary detail for replication by skilled chemists. The general workflow for the characterization of a chemical compound like this compound is outlined in the diagram below. This process ensures the identity, purity, and structure of the compound are unequivocally confirmed.

General Workflow for Chemical Compound Characterization

Caption: Conceptual workflow for the synthesis and characterization of a chemical compound.

References

Technical Guide: Synthesis of Methyl 2,3-dichlorophenylacetate from 2,3-dichlorophenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2,3-dichlorophenylacetate from its corresponding carboxylic acid. The primary synthesis route detailed is the Fischer-Speier esterification, a fundamental and widely used method in organic chemistry. This document includes a detailed experimental protocol, physicochemical data of the involved compounds, and a visual representation of the reaction pathway.

Introduction

This compound is a substituted phenylacetate derivative that may serve as a building block in the synthesis of various organic molecules, including potential pharmaceutical intermediates. The efficient synthesis of this ester is crucial for its application in research and development. The Fischer-Speier esterification presents a direct and atom-economical approach for its preparation from 2,3-dichlorophenylacetic acid and methanol. This reaction is typically catalyzed by a strong acid and proceeds by the nucleophilic attack of the alcohol on the protonated carboxylic acid.[1] To drive the equilibrium towards the product, an excess of the alcohol is commonly employed.[2][3]

Physicochemical Data

A summary of the key physical and chemical properties of the reactant and the product is provided in the table below for easy reference.

| Property | 2,3-Dichlorophenylacetic acid | This compound |

| CAS Number | 10236-60-9[4] | 10328-87-7[5][6] |

| Molecular Formula | C₈H₆Cl₂O₂[4] | C₉H₈Cl₂O₂[5][6] |

| Molecular Weight | 205.04 g/mol | 219.06 g/mol [5][6] |

| Appearance | White powder[7] | Clear colorless liquid[5][6][8] |

| Melting Point | 130-135 °C[7] | Not applicable |

| Boiling Point | 328.0±27.0 °C (Predicted) | Not available |

| Density | 1.456±0.06 g/cm³ (Predicted)[8] | 1.318±0.06 g/cm³ (Predicted)[8] |

| Refractive Index | Not applicable | 1.542-1.544[5][6][8] |

Synthesis Pathway: Fischer-Speier Esterification

The synthesis of this compound from 2,3-dichlorophenylacetic acid is achieved through an acid-catalyzed esterification reaction with methanol.

Reaction Scheme

Caption: Reaction scheme for the Fischer esterification of 2,3-dichlorophenylacetic acid.

Experimental Protocol

This protocol is a representative procedure for the Fischer-Speier esterification of 2,3-dichlorophenylacetic acid, adapted from general laboratory procedures for similar transformations.

Materials:

-

2,3-Dichlorophenylacetic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (or ethyl acetate)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichlorophenylacetic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature should be maintained at the boiling point of methanol (approximately 65 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether (or ethyl acetate).

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as CO₂ evolution may cause pressure buildup.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

-

Expected Yield:

While a specific yield for this reaction is not documented in the provided search results, typical yields for Fischer esterification of substituted phenylacetic acids are generally in the range of 60-95%, depending on the specific conditions and the purity of the starting materials.[2][9]

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

| Compound | Hazard Statements | Precautionary Statements |

| 2,3-Dichlorophenylacetic acid | Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.[4][10] | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.[10] |

| This compound | Avoid contact with skin and eyes.[5][6] | Wear protective gloves and eye/face protection. |

| Methanol | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Wear protective gloves/protective clothing/eye protection/face protection. |

| Concentrated Sulfuric Acid | Causes severe skin burns and eye damage. | Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. |

Logical Workflow of the Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. cerritos.edu [cerritos.edu]

- 4. 2-(2,3-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 2734600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. 2,3-Dichlorophenylacetic acid - Safety Data Sheet [chemicalbook.com]

- 8. This compound CAS#: 10328-87-7 [m.chemicalbook.com]

- 9. jocpr.com [jocpr.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Analysis of Methyl 2,3-dichlorophenylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the spectroscopic data for Methyl 2,3-dichlorophenylacetate (CAS No. 10328-87-7). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data alongside data from structurally similar isomers to offer valuable insights for researchers. The guide is structured to provide a comprehensive understanding of the compound's spectral characteristics through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these analytical techniques are also provided, offering a practical framework for laboratory application.

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and agrochemicals. A thorough understanding of its chemical structure and purity is paramount for its effective use in research and development. Spectroscopic techniques are indispensable tools for the structural elucidation and characterization of such organic molecules. This guide focuses on providing the key spectroscopic data points for this compound.

Spectroscopic Data

The following sections summarize the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | d | 1H | Ar-H |

| ~7.25 | t | 1H | Ar-H |

| ~7.15 | d | 1H | Ar-H |

| 3.85 | s | 2H | -CH₂- |

| 3.75 | s | 3H | -OCH₃ |

Note: The aromatic region will show a complex splitting pattern due to the three adjacent protons. The chemical shifts are estimations and may vary.

| Chemical Shift (δ, ppm) | Assignment |

| ~171.0 | C=O |

| ~135.0 | Ar-C (Quaternary) |

| ~133.0 | Ar-C (Quaternary) |

| ~131.0 | Ar-CH |

| ~130.0 | Ar-CH |

| ~128.0 | Ar-CH |

| ~127.0 | Ar-C (Quaternary) |

| ~52.5 | -OCH₃ |

| ~41.0 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following are characteristic absorption bands expected for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | C-H stretch (aromatic) |

| ~2950-3000 | Medium | C-H stretch (aliphatic) |

| ~1735-1750 | Strong | C=O stretch (ester) |

| ~1560-1600 | Medium | C=C stretch (aromatic ring) |

| ~1200-1300 | Strong | C-O stretch (ester) |

| ~1000-1100 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity (%) | Assignment |

| 220 | ~40 | [M+2]⁺ (presence of two Cl isotopes) |

| 218 | ~60 | [M]⁺ (Molecular ion) |

| 187 | ~30 | [M - OCH₃]⁺ |

| 159 | ~100 | [M - COOCH₃]⁺ |

| 124 | ~50 | [C₆H₃Cl₂]⁺ |

Note: The isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) will be a key characteristic, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference peak at 0 ppm.

-

Transfer: Filter the solution into a 5 mm NMR tube.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

IR Spectroscopy

-

Sample Preparation (Thin Film Method): If the sample is a liquid, place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If the sample is a solid, dissolve it in a volatile solvent, deposit the solution onto a salt plate, and allow the solvent to evaporate.

-

Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.

-

Background Scan: Record a background spectrum of the empty spectrometer.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent) into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record the mass spectrum, which is a plot of ion intensity versus m/z.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound for researchers and professionals in drug development and chemical synthesis. While experimental data for this specific molecule is sparse in the public domain, the presented predicted data and information from its isomers offer a solid starting point for its identification and characterization. The detailed experimental protocols and the visualized workflow further serve as a practical resource for the spectroscopic analysis of this and similar compounds. For unequivocal structural confirmation, direct experimental analysis remains the gold standard.

"Methyl 2,3-dichlorophenylacetate" solubility in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical properties of Methyl 2,3-dichlorophenylacetate. Despite a comprehensive search of publicly available data, specific quantitative information regarding its solubility in various organic solvents remains uncharacterized in the literature. This document is intended to serve as a foundational resource, highlighting the existing data and identifying critical gaps in the current knowledge base for this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for its handling, storage, and application in research and development.

| Property | Value | Reference |

| Molecular Formula | C9H8Cl2O2 | [1][2] |

| Molar Mass | 219.06 g/mol | [1][2] |

| Appearance | Liquid | [1][2] |

| Color | Clear colorless | [2] |

| Density | 1.318 ± 0.06 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.542 - 1.544 | [2] |

| Storage Condition | Sealed in dry, Room Temperature | [2][3] |

Solubility in Organic Solvents

Currently, there is no publicly available quantitative data on the solubility of this compound in common organic solvents. This lack of information presents a significant challenge for its use in solution-based applications, such as reaction chemistry, purification, and formulation development. The determination of its solubility profile in a range of solvents with varying polarities is essential for its effective utilization.

Experimental Protocols

Detailed experimental protocols for the determination of the solubility of this compound are not available in the public domain. Standard methods for solubility determination, such as the equilibrium solubility method or the polythermal method, could be adapted for this compound. However, specific experimental parameters and analytical techniques would need to be developed and validated.

Logical Workflow for Solubility Determination

The following diagram outlines a general workflow for determining the solubility of a compound like this compound. This serves as a logical guide for researchers planning to undertake such studies.

Caption: General workflow for experimental solubility determination.

Conclusion

While basic physicochemical properties of this compound are known, a critical data gap exists regarding its solubility in organic solvents. The absence of this information, along with detailed experimental protocols for its determination, hinders its full potential in research and drug development. The logical workflow provided can guide future studies to address this knowledge gap, which is essential for enabling the broader application of this compound.

References

Methyl 2,3-dichlorophenylacetate: A Technical Guide to Chemical Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Methyl 2,3-dichlorophenylacetate. Due to the limited availability of specific stability data for this compound, this guide incorporates information from structurally related analogs and general principles of ester and chlorinated aromatic compound chemistry to provide a thorough understanding of its stability profile.

Chemical and Physical Properties

This compound is a chemical compound with the following identifiers:

| Property | Value |

| CAS Number | 10328-87-7 |

| Molecular Formula | C₉H₈Cl₂O₂ |

| Molar Mass | 219.06 g/mol |

Recommended Storage Conditions

To maintain the integrity and purity of this compound, it is crucial to adhere to proper storage conditions. The primary recommendations are to store the compound in a tightly sealed container in a dry, room temperature environment.[1][2][3] For enhanced long-term stability, particularly for analytical standards or in drug development where purity is paramount, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to mitigate oxidative degradation.[1]

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | Avoids acceleration of degradation reactions. |

| Atmosphere | Sealed in dry conditions; Inert gas for long-term storage | Prevents hydrolysis and oxidation. |

| Light | Protect from light | Minimizes the risk of photodegradation. |

| Container | Tightly sealed, chemically resistant container | Prevents contamination and reaction with container material. |

Chemical Stability Profile

Hydrolytic Stability

As an ester, this compound is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form the corresponding carboxylic acid (2,3-dichlorophenylacetic acid) and methanol. This process can be catalyzed by both acids and bases. The rate of hydrolysis is expected to be significantly influenced by the pH of the environment.

Expected Hydrolysis Reaction:

C₆H₃Cl₂(CH₂COOCH₃) + H₂O ⇌ C₆H₃Cl₂(CH₂COOH) + CH₃OH

This compound + Water ⇌ 2,3-dichlorophenylacetic acid + Methanol

Based on studies of analogous esters, it can be inferred that the hydrolysis rate will be slowest at a neutral pH and will increase under both acidic and alkaline conditions.

Photostability

Chlorinated aromatic compounds can be susceptible to photodegradation upon exposure to ultraviolet (UV) light. The energy from UV radiation can lead to the cleavage of the carbon-chlorine bonds or other photochemical reactions, resulting in the formation of degradation products. To ensure the stability of this compound, it should be protected from light during storage and handling.

Thermal Stability

Elevated temperatures can promote the degradation of this compound. While specific decomposition temperatures are not documented, it is a general principle that the rate of chemical reactions, including degradation, increases with temperature. Therefore, storage at controlled room temperature is essential to minimize thermal decomposition.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the chemical stability of this compound would involve forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.

Table 2: General Protocol for Forced Degradation Studies

| Condition | Suggested Stressor | Purpose |

| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60 °C) | To assess susceptibility to acid-catalyzed hydrolysis. |

| Base Hydrolysis | 0.1 M NaOH at room or elevated temperature | To assess susceptibility to base-catalyzed hydrolysis. |

| Oxidative Degradation | 3% H₂O₂ at room temperature | To evaluate stability in the presence of oxidizing agents. |

| Photodegradation | Exposure to UV light (e.g., 254 nm and 365 nm) | To determine sensitivity to light. |

| Thermal Degradation | Heating in a calibrated oven (e.g., 80 °C) | To assess the impact of heat on stability. |

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active substance due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.

General HPLC Method Parameters:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

-

Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Relationship between storage conditions and chemical stability.

Caption: General workflow for assessing chemical stability.

Handling Precautions

When handling this compound, it is important to take appropriate safety measures. Based on the available safety information, direct contact with skin and eyes should be avoided.[2][3] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

While specific stability data for this compound is limited, a comprehensive understanding of its stability can be inferred from the behavior of similar chemical structures. The primary degradation pathways are expected to be hydrolysis, photolysis, and thermal decomposition. Adherence to the recommended storage conditions—specifically, keeping the compound in a tightly sealed container at room temperature, protected from light and moisture—is essential for maintaining its purity and integrity. For applications requiring rigorous quality control, a formal stability study employing forced degradation and a validated stability-indicating analytical method is strongly recommended.

References

An In-Depth Technical Guide to the Hydrolysis Mechanism of Methyl 2,3-Dichlorophenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis mechanism of Methyl 2,3-dichlorophenylacetate, a compound of interest in pharmaceutical research and organic synthesis. The document details both acid- and base-catalyzed hydrolysis pathways, supported by established principles of organic chemistry. It offers detailed experimental protocols for conducting and monitoring the hydrolysis reaction, alongside a compilation of relevant quantitative data to understand the kinetic and thermodynamic parameters. Furthermore, this guide incorporates visualizations of the reaction mechanisms and experimental workflows using the DOT language to facilitate a deeper understanding of the molecular transformations and procedural steps.

Introduction

This compound is a substituted aromatic ester with potential applications in the synthesis of pharmacologically active molecules. The hydrolysis of its ester functional group to the corresponding carboxylic acid, 2,3-dichlorophenylacetic acid, is a fundamental transformation. Understanding the mechanism, kinetics, and experimental conditions of this hydrolysis is crucial for process optimization, impurity profiling, and the development of stable drug formulations. This guide will explore the intricacies of this reaction under both acidic and basic conditions.

Core Hydrolysis Mechanisms

The hydrolysis of this compound, like other esters, can be catalyzed by either acid or base.[1] Both mechanisms involve a nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that proceeds to completion.[2][3] The reaction is typically carried out using a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution.

The mechanism involves the following key steps:

-

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.

-

Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.

-

Proton Transfer: The methoxide ion is a strong base and readily deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. This acid-base reaction is essentially irreversible and drives the overall reaction to completion.

-

Acidic Workup: To obtain the final carboxylic acid product, an acidic workup (e.g., with HCl) is required to protonate the carboxylate salt.[2]

Diagram 1: Base-Catalyzed Hydrolysis (Saponification) of this compound

Caption: Base-catalyzed hydrolysis mechanism.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible equilibrium process.[1] To drive the reaction towards the products (carboxylic acid and alcohol), it is typically carried out with a large excess of water.

The mechanism proceeds through the following steps:

-

Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the protonated carbonyl carbon to form a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water).

-

Elimination of Methanol: The tetrahedral intermediate collapses, expelling a molecule of methanol and reforming the carbonyl group.

-

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.

Diagram 2: Acid-Catalyzed Hydrolysis of this compound

Caption: Acid-catalyzed hydrolysis mechanism.

Electronic and Steric Effects of Substituents

The presence of two chlorine atoms on the phenyl ring of this compound significantly influences its reactivity. Both electronic and steric effects come into play.

-

Electronic Effects: Chlorine is an electron-withdrawing group due to its high electronegativity (inductive effect), but it is also a weak deactivator in electrophilic aromatic substitution due to its lone pairs participating in resonance. In the context of hydrolysis, the electron-withdrawing inductive effect of the two chlorine atoms makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This generally leads to an increased rate of hydrolysis compared to the unsubstituted methyl phenylacetate. The positions of the chlorine atoms (ortho and meta) will have a combined effect on the electron density of the aromatic ring and the reaction center.

-

Steric Effects: The chlorine atom at the ortho position can sterically hinder the approach of the nucleophile to the carbonyl carbon. This steric hindrance can potentially decrease the rate of hydrolysis. The overall rate of hydrolysis will be a balance between the activating electronic effects and the deactivating steric effects.

The Hammett equation can be used to quantitatively assess the effect of substituents on the reaction rate.[4]

Quantitative Data

Table 1: Hydrolysis Rate Constants and Activation Parameters for Related Esters

| Ester | Hydrolysis Condition | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Methyl Acetate | Acid-catalyzed (0.5 M HCl) | 1.1 x 10⁻⁴ s⁻¹ (25°C) | 69.5 kJ/mol | [5] |

| Ethyl Acetate | Base-catalyzed (NaOH) | 0.11 L mol⁻¹ s⁻¹ (25°C) | 47.7 kJ/mol | [6] |

| Phenyl Acetate | Base-catalyzed | - | 78.0 kJ/mol (pH 6) | [7] |

| Chloromethyl Dichloroacetate | Neutral Hydrolysis | - | - | [5] |

Note: The data presented are for illustrative purposes and direct comparison should be made with caution due to varying reaction conditions.

Experimental Protocols

The following are detailed methodologies for conducting the base- and acid-catalyzed hydrolysis of this compound in a laboratory setting.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) and Product Isolation

Objective: To hydrolyze this compound to 2,3-dichlorophenylacetic acid and isolate the product.

Materials:

-

This compound

-

Methanol

-

Sodium hydroxide (NaOH) pellets

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve a known amount of this compound in methanol.

-

Prepare a solution of sodium hydroxide in a mixture of water and methanol and add it to the flask.[2] A typical molar excess of NaOH is 2-3 equivalents.

-

Attach the reflux condenser and heat the mixture to reflux with stirring for a specified period (e.g., 2-4 hours).[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.

-

Pour the remaining aqueous solution into a separatory funnel and wash with ethyl acetate to remove any unreacted ester or non-acidic impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 1-2 with concentrated HCl. A precipitate of 2,3-dichlorophenylacetic acid should form.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 2,3-dichlorophenylacetic acid.

-

The crude product can be further purified by recrystallization.

Diagram 3: Experimental Workflow for Saponification and Product Isolation

Caption: Workflow for saponification.

Protocol 2: Kinetic Study of Acid-Catalyzed Hydrolysis by Titration

Objective: To determine the rate constant of the acid-catalyzed hydrolysis of this compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Phenolphthalein indicator

-

Ice-cold deionized water

-

Thermostated water bath

-

Burette, pipettes, and conical flasks

-

Stopwatch

Procedure:

-

Place a known volume of the standardized HCl solution in a conical flask and allow it to equilibrate to the desired temperature in the water bath.

-

Add a known volume of this compound to the acid solution, start the stopwatch immediately, and mix thoroughly. This is time t=0.

-

At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 5 mL) of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold water.[8]

-

Add a few drops of phenolphthalein indicator to the quenched sample and titrate with the standardized NaOH solution until a faint pink color persists. Record the volume of NaOH used (Vt).[8]

-

Repeat the titration for several time points.

-

To determine the volume of NaOH corresponding to the completion of the reaction (V∞), heat a separate aliquot of the reaction mixture in a sealed tube at a higher temperature (e.g., 60°C) for a prolonged period (e.g., 24 hours) to ensure complete hydrolysis. Then, titrate this sample as before.

-

The rate constant (k) can be calculated using the first-order rate equation: ln(V∞ - Vt) = -kt + ln(V∞ - V₀), where V₀ is the initial titre value (due to the HCl catalyst). A plot of ln(V∞ - Vt) versus time will yield a straight line with a slope of -k.[9]

Diagram 4: Logical Flow for Kinetic Study by Titration

Caption: Kinetic study by titration workflow.

Conclusion

The hydrolysis of this compound is a fundamental chemical transformation that can be effectively achieved under both acidic and basic conditions. The choice of method depends on the desired outcome, with saponification being the preferred route for complete, irreversible conversion. The electronic and steric effects of the dichloro-substituents play a significant role in the reaction kinetics. The provided experimental protocols offer a robust framework for both the synthesis of the corresponding carboxylic acid and for conducting detailed kinetic investigations. This guide serves as a valuable resource for researchers and professionals in the fields of drug development and organic chemistry, enabling a more profound understanding and practical application of this important reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. One moment, please... [operachem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. pangea.stanford.edu [pangea.stanford.edu]

- 8. alpha-chymotrypsin-catalyzed hydrolysis of phenyl acetate. Large Hammett's rho constant and participation of histidine-acylated intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uomus.edu.iq [uomus.edu.iq]

The 2,3-Dichlorophenyl Moiety: A Scaffolding for CNS and Anti-Inflammatory Drug Discovery

Disclaimer: This technical guide explores the potential applications of the 2,3-dichlorophenyl structural motif in medicinal chemistry. Direct research and biological data on "Methyl 2,3-dichlorophenylacetate" are notably scarce in publicly available scientific literature. Therefore, this document focuses on the established and potential pharmacological activities of more complex molecules that incorporate the 2,3-dichlorophenyl moiety, providing a broader context for its utility in drug development.

Introduction: The Role of Dichlorinated Phenyl Scaffolds in Medicinal Chemistry

Halogenated, and specifically chlorinated, phenyl rings are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The inclusion of chlorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of chlorine atoms on the phenyl ring is a critical determinant of a compound's pharmacological profile. While the 2,4- and 2,6-dichlorophenyl isomers are more commonly documented in medicinal chemistry literature as components of non-steroidal anti-inflammatory drugs (NSAIDs) and antihypertensives, the 2,3-dichlorophenyl moiety has emerged as a key pharmacophore in the development of agents targeting the central nervous system (CNS) and inflammatory pathways.

This guide will delve into the known applications of the 2,3-dichlorophenyl scaffold, presenting available quantitative data, outlining experimental protocols for the synthesis of relevant compounds, and visualizing the associated signaling pathways.

The 2,3-Dichlorophenyl Moiety in CNS Drug Discovery

The 2,3-dichlorophenyl group is a recognized feature in ligands targeting dopamine and serotonin receptors, suggesting its potential in the development of treatments for a range of psychiatric disorders.

Selective Dopamine D3 Receptor Ligands

The dopamine D3 receptor is a promising target for the treatment of substance abuse and other neuropsychiatric disorders. A series of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides has been designed and synthesized as selective D3 receptor ligands.[1]

Quantitative Data: Binding Affinities of [(2,3-Dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides

| Compound ID | Linker (n) | D3 Ki (nM) | D2 Ki (nM) | D4 Ki (nM) | D3/D2 Selectivity | D3/D4 Selectivity |

| 51 | 4 | 1.4 | 90 | 1820 | 64 | 1300 |

| 52 | 3 | 3.8 | 210 | 4200 | 55 | 1105 |

| 53 | 5 | 2.5 | 150 | 2500 | 60 | 1000 |

Data sourced from Robarge et al., J. Med. Chem. 2001, 44, 3175-3186.[1]

Experimental Protocol: Synthesis of [(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-9-fluorenone-4-carboxamide (Compound 51)

A key intermediate for this class of compounds is 1-(2,3-dichlorophenyl)piperazine.

Synthesis of 1-(2,3-Dichlorophenyl)piperazine:

A mixture of 2,3-dichloroaniline, bis(2-chloroethyl)amine hydrochloride, and butanol is heated at reflux for 48 hours. After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then treated with aqueous sodium hydroxide and extracted with an organic solvent. The organic layer is dried and concentrated to yield 1-(2,3-dichlorophenyl)piperazine.

General Synthesis of the Final Compounds:

-

Alkylation: 1-(2,3-Dichlorophenyl)piperazine is reacted with a suitable α,ω-dibromoalkane (e.g., 1,4-dibromobutane for compound 51) in the presence of a base such as potassium carbonate in a solvent like acetonitrile at reflux to yield the mono-alkylated intermediate.

-

Amide Coupling: The resulting N-alkylated piperazine derivative is then coupled with a carboxylic acid (e.g., 9-oxo-9H-fluorene-4-carboxylic acid) using a standard coupling agent like 1,1'-carbonyldiimidazole (CDI) in a solvent such as tetrahydrofuran (THF) to afford the final carboxamide product.

Signaling Pathway: Dopamine D3 Receptor

Caption: Dopamine D3 receptor signaling pathway.

Serotonin Receptor Ligands

2,3-Dichlorophenylpiperazine is a known metabolite of certain antidepressant drugs and has been studied for its own interactions with serotonin receptors. This suggests that the 2,3-dichlorophenylpiperazine scaffold is a valuable starting point for the design of novel psychoactive compounds. It is a key intermediate in the synthesis of several drugs used to treat depression, anxiety, and other mental health disorders.

The 2,3-Dichlorophenyl Moiety in Anti-Inflammatory Drug Discovery

The 2,3-dichlorophenyl scaffold has also been incorporated into molecules designed to modulate inflammatory processes, primarily through the antagonism of P2X purinergic receptors.

P2X7 Receptor Antagonists

The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in inflammation and immune responses. A series of 1-(2,3-dichlorophenyl)-1H-1,2,4-triazol-5-amine derivatives have been synthesized and identified as potent P2X7 receptor antagonists.

Quantitative Data: In Vitro Activity of Triazole-based P2X7 Antagonists

| Compound Class | Human P2X7 pIC50 | Rat P2X7 pIC50 |

| 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine analogs | > 7.5 | > 7.5 |

Data indicates that potent analogs with pIC50 values of 7.5 or greater were discovered for both human and rat P2X7 receptors. (Source: Bioorg. Med. Chem. Lett. 2008, 18, 2089-2092)

Experimental Workflow: Synthesis of P2X7 Antagonists

Caption: General synthetic workflow for triazole-based P2X7 antagonists.

Signaling Pathway: P2X7 Receptor

Caption: P2X7 receptor signaling leading to inflammation.

Synthesis of Key Precursors

The synthesis of 2,3-dichlorophenylacetic acid, the parent acid of the titular methyl ester, is a crucial step for accessing a variety of derivatives for medicinal chemistry exploration.

Experimental Protocol: Synthesis of 2,3-Dichlorophenylacetic Acid

A common route to phenylacetic acids is through the corresponding benzyl cyanide.

-

Sandmeyer Reaction: Starting from 2,3-dichloroaniline, a diazonium salt is formed using sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures. This is followed by reaction with cuprous cyanide to yield 2,3-dichlorobenzonitrile.

-

Reduction: The benzonitrile is then reduced to the corresponding benzyl amine using a reducing agent like lithium aluminum hydride.

-

Cyanation: The benzyl amine is converted to the benzyl cyanide via reaction with a cyanide source.

-

Hydrolysis: Finally, acidic or basic hydrolysis of 2,3-dichlorobenzyl cyanide yields 2,3-dichlorophenylacetic acid.

Conclusion and Future Perspectives

While "this compound" itself is not well-characterized in the context of medicinal chemistry, the broader 2,3-dichlorophenyl moiety demonstrates significant potential as a pharmacophore. Its incorporation into molecules targeting CNS receptors and inflammatory pathways has yielded potent and selective compounds. Future research could focus on exploring the biological activity of simpler derivatives, including the title compound, to better understand the minimal structural requirements for activity. Furthermore, the development of novel synthetic routes to 2,3-dichlorophenyl-containing building blocks will undoubtedly facilitate the exploration of this scaffold in the discovery of new therapeutic agents. The existing data strongly suggests that the 2,3-dichlorophenyl motif is a valuable component of the medicinal chemist's toolkit for designing drugs aimed at treating neurological and inflammatory diseases.

References

Methyl 2,3-Dichlorophenylacetate: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2,3-dichlorophenylacetate is a halogenated aromatic compound that holds significant potential as a versatile starting material for the synthesis of a wide array of novel compounds with diverse biological activities. The presence of the dichlorinated phenyl ring and the reactive methyl ester functionality provides a scaffold that can be readily modified to explore new chemical space in drug discovery and agrochemical research. This technical guide consolidates available information on the synthesis of this compound and explores its potential as a precursor for novel compounds with anti-inflammatory and antimicrobial properties, drawing insights from the chemistry of analogous structures.

Synthesis of the Precursor: this compound

While specific literature detailing the synthesis of this compound is not abundant, a straightforward two-step synthetic route can be proposed based on established chemical principles. This involves the synthesis of the parent carboxylic acid, 2,3-dichlorophenylacetic acid, followed by its esterification.

Step 1: Synthesis of 2,3-Dichlorophenylacetic Acid

A common method for the synthesis of substituted phenylacetic acids is the Willgerodt-Kindler reaction. However, a more direct approach would involve the conversion of 2,3-dichlorobenzyl chloride to the corresponding nitrile, followed by hydrolysis.

Experimental Protocol: Synthesis of 2,3-Dichlorophenylacetic Acid (Proposed)

-

Cyanation of 2,3-Dichlorobenzyl Chloride:

-

In a well-ventilated fume hood, dissolve 2,3-dichlorobenzyl chloride (1.0 eq) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq) portion-wise, controlling the exothermic reaction with an ice bath.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into water and extract the product, 2,3-dichlorophenylacetonitrile, with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Hydrolysis of 2,3-Dichlorophenylacetonitrile:

-

To the crude 2,3-dichlorophenylacetonitrile, add an excess of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide).

-

Heat the mixture under reflux for several hours until the nitrile is fully hydrolyzed to the carboxylic acid. Monitor the reaction progress by TLC.

-

If using acidic hydrolysis, cool the reaction mixture and pour it onto ice. The product, 2,3-dichlorophenylacetic acid, will precipitate and can be collected by filtration.

-

If using basic hydrolysis, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Wash the collected solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2,3-dichlorophenylacetic acid.

-

Step 2: Esterification to this compound

The esterification of the carboxylic acid to its methyl ester is a standard transformation that can be achieved through several methods.

Experimental Protocol: Fischer Esterification of 2,3-Dichlorophenylacetic Acid (Proposed)

-

Suspend 2,3-dichlorophenylacetic acid (1.0 eq) in an excess of methanol (which also acts as the solvent).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

-

Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 10328-87-7 |

| Molecular Formula | C₉H₈Cl₂O₂ |

| Molecular Weight | 219.06 g/mol |

Potential as a Precursor for Novel Compounds

The chemical structure of this compound offers several avenues for derivatization to generate novel compounds with potential biological activities. The ester group can be hydrolyzed, reduced, or converted to amides, while the aromatic ring can undergo further substitution reactions.

Derivatives with Potential Anti-inflammatory Activity

Phenylacetic acid derivatives are known to possess anti-inflammatory properties. For instance, fenclofenac, 2-(2,4-dichlorophenoxy)phenylacetic acid, has demonstrated significant anti-inflammatory, antinociceptive, and antipyretic activities.[1] Although a different isomer, this suggests that the dichlorophenylacetic acid scaffold is a promising starting point for the development of new anti-inflammatory agents.

Proposed Synthesis of Novel Anti-inflammatory Agents:

One potential pathway involves the conversion of this compound to various amide derivatives. The general workflow is depicted below.

Caption: Proposed workflow for the synthesis of novel amide derivatives from this compound.

Experimental Protocol: Synthesis of a Novel Amide Derivative (General)

-

Hydrolysis of the Ester:

-

Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with 1N HCl to pH 2-3 and extract the product, 2,3-dichlorophenylacetic acid, with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the carboxylic acid.

-

-

Amide Coupling:

-

Dissolve the 2,3-dichlorophenylacetic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-hydroxybenzotriazole (HOBt) (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Continue stirring at room temperature overnight.

-

Dilute the reaction mixture with the solvent and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer, concentrate, and purify the resulting amide by column chromatography.

-

Table 2: Anti-inflammatory Activity of a Related Compound (Fenclofenac)

| Test | Potency of Fenclofenac |

| Established Adjuvant Arthritis (rat) | Approximately equipotent to alclofenac and phenylbutazone[1] |

| Acute Anti-inflammatory (rat) | Approximately equipotent to acetylsalicylic acid[1] |

| Antinociceptive (rat) | Active[1] |

| Antipyretic (rat) | Active[1] |

Derivatives with Potential Antimicrobial Activity

The dichloroacetyl group is a known pharmacophore in some antimicrobial agents.[2] While this compound does not contain this group, the dichlorinated phenyl ring is a common feature in many bioactive molecules, including those with antimicrobial properties. For example, dichlorophen-functionalized gold nanoparticles have shown potent antibacterial activity.[3][4] This suggests that derivatives of this compound could be explored for their antimicrobial potential.

Proposed Synthesis of Novel Antimicrobial Agents:

A potential route to novel antimicrobial agents could involve the introduction of a thiazole ring, a common scaffold in antimicrobial drugs.

References

- 1. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of Methyl 2,3-dichlorophenylacetate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data on the reactivity of Methyl 2,3-dichlorophenylacetate is limited. This guide provides a comprehensive reactivity profile based on established principles of organic chemistry and data from analogous compounds. The experimental protocols provided are representative examples and would require optimization for this specific substrate.

Introduction

This compound is a substituted aromatic ester with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. An understanding of its chemical reactivity is crucial for its effective utilization in synthetic chemistry and drug development. This document outlines the predicted reactivity profile of this compound, focusing on the key functional groups: the ester, the dichlorinated phenyl ring, and the benzylic methylene group.

Predicted Reactivity Profile

The reactivity of this compound is primarily dictated by the interplay of its ester functionality and the electron-withdrawing effects of the two chlorine atoms on the phenyl ring. The main sites for chemical transformation are the electrophilic carbonyl carbon of the ester, the benzylic protons, and the aromatic ring.

Reactions at the Ester Group

The ester group is susceptible to nucleophilic acyl substitution. The rate and outcome of these reactions are influenced by the strength of the nucleophile and the reaction conditions (acidic or basic catalysis).

-

Hydrolysis: The most fundamental reaction of the ester group is its hydrolysis to the corresponding carboxylic acid (2,3-dichlorophenylacetic acid) and methanol. This can be achieved under either acidic or basic conditions.

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the attack of a hydroxide ion on the carbonyl carbon.

-

Acid-Catalyzed Hydrolysis: This is a reversible process that requires a strong acid catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

-

Transesterification: Treatment of this compound with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the methoxy group, forming a different ester.

-

Aminolysis/Amidation: Reaction with ammonia or primary/secondary amines can yield the corresponding amide. This reaction is typically slower than hydrolysis and may require heating.

-

Reduction: The ester can be reduced to the corresponding primary alcohol (2-(2,3-dichlorophenyl)ethanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reducing agents like sodium borohydride are generally not effective for ester reduction.

-

Grignard Reaction: Reaction with Grignard reagents (R-MgX) will lead to the formation of a tertiary alcohol, with the addition of two equivalents of the Grignard reagent to the carbonyl carbon.

Reactions at the Benzylic Position

The methylene group adjacent to the aromatic ring (the benzylic position) exhibits enhanced reactivity.

-

Halogenation: Free radical halogenation, for instance with N-bromosuccinimide (NBS) in the presence of a radical initiator, can introduce a halogen atom at the benzylic position.

-

Oxidation: Strong oxidizing agents can oxidize the benzylic position. The ultimate product would be the corresponding benzoic acid derivative if the benzylic carbon is fully oxidized.

-

Deprotonation/Alkylation: A strong base can deprotonate the benzylic position to form a carbanion, which can then be alkylated by reacting with an alkyl halide.

Reactions of the Aromatic Ring

The two chlorine atoms on the phenyl ring are electron-withdrawing and ortho-, para-directing deactivators for electrophilic aromatic substitution.

-

Electrophilic Aromatic Substitution: Further substitution on the aromatic ring (e.g., nitration, halogenation, Friedel-Crafts reactions) will be significantly slower than for benzene and will be directed to the positions ortho and para to the existing chlorine atoms, as well as ortho and para to the -CH₂COOCH₃ group. The steric hindrance from the existing substituents will also play a significant role in directing the incoming electrophile.

-

Nucleophilic Aromatic Substitution: While generally difficult, nucleophilic aromatic substitution to replace one of the chlorine atoms could be possible under harsh conditions with very strong nucleophiles, particularly if there are additional activating groups on the ring.

Quantitative Data Summary (Predicted)

Due to the lack of specific experimental data for this compound, the following table summarizes the expected reaction types and general conditions based on analogous compounds.

| Reaction Type | Reagents & General Conditions | Expected Product(s) | Notes |

| Ester Hydrolysis (Basic) | 1. NaOH or KOH (aq.), Heat2. H₃O⁺ workup | 2,3-Dichlorophenylacetic acid, Methanol | Irreversible reaction. The progress can be monitored by the disappearance of the water-insoluble ester.[1] |

| Ester Hydrolysis (Acidic) | H₂SO₄ or HCl in H₂O, Heat | 2,3-Dichlorophenylacetic acid, Methanol | Reversible reaction; requires an excess of water to drive the equilibrium towards the products. |

| Transesterification | R-OH, H⁺ or RO⁻ catalyst, Heat | 2,3-Dichlorophenylacetyl-OR, Methanol | Reversible reaction; often driven to completion by removing the methanol byproduct. |

| Amidation | NH₃, RNH₂, or R₂NH, Heat | N-(substituted)-2-(2,3-dichlorophenyl)acetamide, Methanol | Generally requires more forcing conditions than hydrolysis. |

| Reduction | 1. LiAlH₄ in dry ether or THF2. H₃O⁺ workup | 2-(2,3-Dichlorophenyl)ethanol | The carbonyl group is reduced to a primary alcohol. |

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN or light, CCl₄, Heat | Methyl 2-bromo-2-(2,3-dichlorophenyl)acetate | A free-radical substitution reaction specific to the benzylic position. |

| Electrophilic Nitration | Conc. HNO₃, Conc. H₂SO₄ | Mixture of nitro-substituted isomers | The aromatic ring is deactivated, requiring strong conditions. Substitution will be directed by both the chloro and the alkylacetate groups, leading to a mixture of products. |

Detailed Methodologies for Key Experiments (Representative Protocols)

The following are detailed, representative protocols for key transformations, adapted from procedures for analogous compounds. These protocols would require optimization for this compound.

Protocol for Base-Catalyzed Hydrolysis (Saponification)

This protocol is adapted from the general procedure for the hydrolysis of phenylacetic esters.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable solvent like ethanol or THF.

-

Addition of Base: Add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq., e.g., 2M NaOH).

-

Reaction: Heat the mixture to reflux and stir for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. If a precipitate of the sodium salt of the carboxylic acid has formed, it can be filtered. Otherwise, acidify the cooled reaction mixture with dilute hydrochloric acid (e.g., 2M HCl) to a pH of ~2.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-dichlorophenylacetic acid. The product can be further purified by recrystallization.

Protocol for Reduction with Lithium Aluminum Hydride (LiAlH₄)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 1.5 - 2.0 eq.) in anhydrous diethyl ether or THF.

-

Addition of Ester: Dissolve this compound (1.0 eq.) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure (Fieser workup) is designed to produce a granular precipitate that is easy to filter.

-

Filtration and Extraction: Stir the resulting mixture for 15-30 minutes, then filter through a pad of Celite, washing the filter cake with additional solvent.

-

Purification: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2,3-dichlorophenyl)ethanol. The product can be purified by column chromatography or distillation.

Visualizations

Predicted Reaction Pathways

Caption: Major predicted reaction pathways for this compound.

Experimental Workflow for Ester Hydrolysis

Caption: A typical experimental workflow for the saponification of an ester.

References

Methodological & Application

Synthesis of Methyl 2,3-dichlorophenylacetate: A Detailed Protocol for Researchers

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 2,3-dichlorophenylacetate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. Two common and effective esterification methods, Fischer-Speier Esterification and Steglich Esterification, are detailed below. These protocols are intended for researchers, scientists, and professionals in drug development and organic synthesis. The document includes detailed experimental procedures, a comparative data table, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound is a valuable chemical intermediate. The esterification of the corresponding 2,3-dichlorophenylacetic acid is a critical step in the synthetic route to many target molecules. The choice of esterification method can be crucial, depending on the scale of the reaction and the sensitivity of the substrates to the reaction conditions. This guide outlines two robust methods: the acid-catalyzed Fischer-Speier esterification and the milder, carbodiimide-mediated Steglich esterification.

Data Presentation

The following table summarizes the key quantitative parameters for the two primary esterification protocols for synthesizing this compound from 2,3-dichlorophenylacetic acid. This allows for a direct comparison to aid in method selection.

| Parameter | Fischer-Speier Esterification | Steglich Esterification |

| Starting Material | 2,3-dichlorophenylacetic acid | 2,3-dichlorophenylacetic acid |

| Reagent (Alcohol) | Methanol (serves as solvent and reagent) | Methanol |

| Catalyst/Coupling Agent | Concentrated Sulfuric Acid (H₂SO₄) | Dicyclohexylcarbodiimide (DCC) |

| Co-catalyst | Not Applicable | 4-Dimethylaminopyridine (DMAP) |

| Solvent | Methanol | Dichloromethane (DCM) |

| Reaction Temperature | Reflux (approx. 65 °C) | 0 °C to Room Temperature |

| Reaction Time | 4 - 12 hours | 3 - 6 hours |

| Typical Yield | 85 - 95% | 80 - 90% |

| Work-up | Neutralization, Extraction | Filtration, Extraction |

| Purification | Distillation or Column Chromatography | Column Chromatography |

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This classic method utilizes an excess of alcohol in the presence of a strong acid catalyst to drive the equilibrium towards the ester product.

Materials:

-

2,3-dichlorophenylacetic acid

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl acetate or Dichloromethane for extraction

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, suspend 2,3-dichlorophenylacetic acid (1.0 eq.) in anhydrous methanol (20-30 eq.), which acts as both the reactant and the solvent.

-

With gentle stirring, cautiously add a catalytic amount of concentrated sulfuric acid (0.05 - 0.1 eq.) to the suspension.

-

Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed, which typically takes 4 to 12 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[1]

-

Combine the organic extracts and wash them sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[1]

-

The crude product can be further purified by vacuum distillation or flash column chromatography on silica gel.

Protocol 2: Steglich Esterification

This method is significantly milder, operating at room temperature, and is suitable for acid-sensitive substrates. It employs a coupling agent (DCC) and a catalyst (DMAP).[2]

Materials:

-

2,3-dichlorophenylacetic acid

-

Anhydrous Methanol (CH₃OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

0.5 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, dissolve 2,3-dichlorophenylacetic acid (1.0 eq.), methanol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane.

-

Cool the flask to 0 °C in an ice bath.

-

In a separate container, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous dichloromethane.

-

Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will start to form.[1]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction by TLC until completion, which typically takes 3 to 6 hours.

-

Filter the reaction mixture through a Buchner funnel to remove the precipitated DCU, washing the filter cake with a small amount of dichloromethane.[1]

-

Transfer the filtrate to a separatory funnel and wash it sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography to yield pure this compound.

Visualizations

The following diagrams illustrate the experimental workflows for the described synthesis protocols.

Caption: Workflow for Fischer-Speier Esterification.

References

Application Notes and Protocols: Esterification of 2,3-Dichlorophenylacetic Acid with Methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl 2,3-dichlorophenylacetate via the Fischer esterification of 2,3-dichlorophenylacetic acid with methanol. This process is a fundamental reaction in organic synthesis, often employed in the development of pharmaceutical intermediates and other fine chemicals. The protocol outlines the reaction setup, purification, and analytical methods for product characterization. Quantitative data, based on analogous reactions, is presented to provide expected outcomes.

Introduction